Cas no 324541-16-4 (4-bis(2-chloroethyl)sulfamoyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide)

4-bis(2-chloroethyl)sulfamoyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 4-bis(2-chloroethyl)sulfamoyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
- 324541-16-4
- 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
- F0098-0043
- 4-(N,N-bis(2-chloroethyl)sulfamoyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzamide
- AKOS003627028
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- インチ: 1S/C18H16Cl3N3O3S2/c19-8-10-24(11-9-20)29(26,27)13-6-4-12(5-7-13)17(25)23-18-22-16-14(21)2-1-3-15(16)28-18/h1-7H,8-11H2,(H,22,23,25)
- InChIKey: DRAPLQXFNAFNIL-UHFFFAOYSA-N
- SMILES: ClCCN(CCCl)S(C1C=CC(C(NC2=NC3C(=CC=CC=3S2)Cl)=O)=CC=1)(=O)=O
計算された属性
- 精确分子量: 490.969867g/mol
- 同位素质量: 490.969867g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 29
- 回転可能化学結合数: 8
- 複雑さ: 651
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- XLogP3: 4.5
4-bis(2-chloroethyl)sulfamoyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0098-0043-10mg |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide |
324541-16-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0098-0043-30mg |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide |
324541-16-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0098-0043-2μmol |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide |
324541-16-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0098-0043-25mg |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide |
324541-16-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0098-0043-50mg |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide |
324541-16-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0098-0043-40mg |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide |
324541-16-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0098-0043-4mg |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide |
324541-16-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0098-0043-5mg |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide |
324541-16-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0098-0043-5μmol |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide |
324541-16-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0098-0043-10μmol |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide |
324541-16-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
4-bis(2-chloroethyl)sulfamoyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
4-bis(2-chloroethyl)sulfamoyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamideに関する追加情報
Professional Introduction to 4-bis(2-chloroethyl)sulfamoyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide and CAS No 324541-16-4
4-bis(2-chloroethyl)sulfamoyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide, identified by the CAS number 324541-16-4, is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential biological activity, particularly in the realm of medicinal chemistry. The structure of this molecule is characterized by its intricate arrangement of functional groups, which contributes to its unique chemical properties and reactivity.
The molecular framework of 4-bis(2-chloroethyl)sulfamoyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide incorporates several key elements that are central to its pharmacological profile. The presence of a sulfamoyl group and a benzamide moiety is particularly noteworthy, as these groups are frequently associated with biological activity. The sulfamoyl group, in particular, is known for its ability to interact with various biological targets, while the benzamide moiety often serves as a pharmacophore in drug design.
Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in the development of new therapeutic agents. The benzothiazole ring system, a prominent feature in the structure of this compound, is one such heterocycle that has demonstrated significant promise in various pharmacological applications. Studies have shown that benzothiazole derivatives can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The specific substitution pattern on the benzothiazole ring in 4-bis(2-chloroethyl)sulfamoyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide is thought to play a crucial role in determining its biological efficacy. The chloro substituents at the 1 and 4 positions are particularly interesting, as they can influence the electronic properties of the ring and potentially enhance interactions with biological targets. Additionally, the presence of two chloroethyl groups attached to the sulfamoyl moiety suggests that this compound may exhibit unique metabolic stability and bioavailability characteristics.
In vitro studies have begun to explore the potential therapeutic applications of 4-bis(2-chloroethyl)sulfamoyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide. Initial findings suggest that this compound may possess inhibitory activity against certain enzymes and receptors that are implicated in various disease states. For instance, preliminary data indicate that it may interfere with the activity of enzymes such as kinases and phosphodiesterases, which are often dysregulated in cancer cells. Furthermore, its interaction with specific receptors could make it a candidate for treating inflammatory disorders.
The synthesis of 4-bis(2-chloroethyl)sulfamoyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of reaction conditions to ensure high yield and purity. Key steps include the formation of the benzothiazole ring system followed by functionalization with the sulfamoyl and chloroethyl groups. Advanced spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the structural integrity of the final product.
The development of new pharmaceutical agents relies heavily on understanding their interactions with biological systems at a molecular level. Computational methods have been increasingly utilized to predict how compounds like 4-bis(2-chloroethyl)sulfamoyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide will behave within cellular environments. Molecular docking studies have been particularly useful in identifying potential binding sites on target proteins and predicting binding affinities. These computational approaches complement experimental efforts by providing rapid screening tools for identifying promising candidates for further investigation.
The potential clinical applications of 4-bis(2-chloroethyl)sulfamoyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide are still under exploration, but early findings are encouraging. Researchers are particularly interested in its potential as an anticancer agent due to its ability to modulate key signaling pathways involved in tumor growth and progression. Additionally, its anti-inflammatory properties make it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The safety profile of any new pharmaceutical compound is a critical consideration before it can be translated into clinical use. Preclinical studies involving cell culture assays and animal models have been conducted to assess the toxicity and pharmacokinetic properties of 4-bis(2-chloroethyl)sulfamoyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide. These studies aim to identify any potential adverse effects and determine appropriate dosing regimens for future clinical trials. The results from these preclinical evaluations will be instrumental in guiding human testing protocols.
The future direction for research on 4-bis(2-chloroethyl)sulfamoyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide includes further optimization of its chemical structure to enhance its biological activity and reduce any potential side effects. Additionally, exploring new synthetic routes could improve production efficiency and scalability. Collaborative efforts between academic researchers and industry scientists will be essential in translating laboratory findings into viable therapeutic options for patients.
In conclusion, 4-bis(2-chloroethyl)sulfamoyl-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide (CAS No 324541-16-4) represents a promising candidate for further development in pharmaceutical research. Its unique molecular structure and preliminary biological activity make it an intriguing subject for further study. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound could eventually contribute to advancements in treating various diseases.
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